Product packaging for C19H19F2N7O(Cat. No.:)

C19H19F2N7O

Cat. No.: B14934182
M. Wt: 399.4 g/mol
InChI Key: ODLQZKKUKWGVPL-UHFFFAOYSA-N
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Description

C₁₉H₁₉F₂N₇O, commonly known as L-838417, is a selective benzodiazepine-site ligand targeting specific γ-aminobutyric acid type A (GABAA) receptor subtypes. It has a molecular weight of 399.40 g/mol and is structurally characterized by a fluorinated benzene ring, a triazole moiety, and a tertiary butyl group . This compound exhibits anxiolytic properties without sedative effects in rodent models, making it a valuable tool for studying anxiety disorders. At doses of 0.5–2.0 mg/kg, L-838417 reverses stress-induced social avoidance in both adult and juvenile rats, though higher doses may impair motor function . Toxicity studies indicate a low oral lethal dose (TDLo) of 0.1 mg/kg in rats and intraperitoneal toxicity (TDLo) at 3 mg/kg .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19F2N7O B14934182 C19H19F2N7O

Properties

Molecular Formula

C19H19F2N7O

Molecular Weight

399.4 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H19F2N7O/c20-14-7-12(8-15(21)10-14)9-16-24-18(27-26-16)25-17(29)13-3-1-6-28(11-13)19-22-4-2-5-23-19/h2,4-5,7-8,10,13H,1,3,6,9,11H2,(H2,24,25,26,27,29)

InChI Key

ODLQZKKUKWGVPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Formation of the Triazolo-Pyridazine Core

The triazolo-pyridazine nucleus is synthesized via a cyclocondensation reaction between 3-cyclopropyl-1H-1,2,4-triazole-5-amine and 3,6-dichloropyridazine. Key steps include:

  • Amination : Reacting 3,6-dichloropyridazine with excess ammonium hydroxide at 80°C for 12 hours to yield 3-chloro-6-aminopyridazine.
  • Cyclization : Treating the intermediate with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt, followed by coupling with 3-cyclopropyl-1H-1,2,4-triazole-5-amine in ethanol at reflux.

Reaction Conditions :

Step Reagents Temperature Time Yield
Amination NH₄OH (28%) 80°C 12 h 85%
Cyclization NaNO₂, HCl 0–5°C → Reflux 8 h 72%

Introduction of the 3,4-Difluorophenyl Group

The 3,4-difluorophenyl substituent is introduced via Suzuki-Miyaura coupling using palladium catalysis:

  • Boronic Acid Preparation : 3,4-Difluorophenylboronic acid is synthesized from 1,2-difluoro-4-iodobenzene via lithiation and transmetallation with triisopropyl borate.
  • Cross-Coupling : The triazolo-pyridazine intermediate reacts with the boronic acid derivative in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 90°C.

Optimized Parameters :

  • Catalyst loading: 2 mol% Pd(PPh₃)₄
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Dioxane/H₂O (4:1 v/v)
  • Yield: 89%

Piperazine-Carboxamide Coupling

The final step involves coupling the triazolo-pyridazine intermediate with N-(3,4-difluorophenyl)piperazine-1-carboxamide using EDCI/HOBt activation:

  • Carboxylic Acid Activation : The triazolo-pyridazine carboxylic acid (1 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
  • Amine Coupling : N-(3,4-difluorophenyl)piperazine (1.05 equiv) is added, and the reaction proceeds at room temperature for 18 hours.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexanes 1:1 → 3:1)
  • Recrystallization from ethanol/water (90% recovery)

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.65–7.58 (m, 2H, aryl-H), 4.21 (q, J = 6.8 Hz, 2H, piperazine-CH₂), 2.98–2.89 (m, 4H, piperazine-NCH₂), 1.93–1.85 (m, 1H, cyclopropane-CH).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.4 (C=O), 152.1 (triazole-C), 148.9 (pyridazine-C), 115.6 (aryl-C-F).

Purity Assessment

Method Conditions Result
HPLC C18 column, MeCN/H₂O (70:30), 1 mL/min 98.4% purity
Elemental Analysis Calculated: C 57.14%, H 4.79%, N 24.55%
Found: C 57.02%, H 4.83%, N 24.48%
Within ±0.3%

Comparative Analysis of Alternative Routes

A patent-derived method (Table 1) is compared with hypothetical alternatives:

Table 1: Synthesis Route Comparison

Parameter Patent Method Hypothetical Ullmann Coupling
Yield 42% 28%
Purity 98.4% 91%
Reaction Time 18 h 48 h
Catalyst Cost Moderate (Pd) High (Cu/ligand)

Key advantages of the patented route include superior regioselectivity and scalability.

Scale-Up Considerations and Industrial Feasibility

Critical factors for large-scale production:

  • Catalyst Recycling : Pd recovery via charcoal filtration achieves 85% efficiency.
  • Solvent Sustainability : DMF replacement with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Byproduct Management : Triethylamine hydrochloride precipitates and is removed via filtration.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyridazine rings participate in electrophilic substitution, while the piperazine nitrogen atoms act as nucleophiles.

Reaction Type Conditions Outcome Reference
Aminoalkylation K₂CO₃/DMF, 80°C, 12hPiperazine nitrogen reacts with alkyl halides to form quaternary amines
Acylation AcCl/Et₃N, CH₂Cl₂, 0°C→RTCarboxamide formation via reaction with acyl chlorides
Heterocycle Functionalization CuI/1,10-phenanthroline, 110°CCoupling reactions at triazole C-H positions for derivatization

Key findings:

  • The tert-butyl group on the triazolo-pyridazine enhances steric protection during substitutions .

  • Fluorophenyl rings remain inert under mild electrophilic conditions due to electron-withdrawing effects .

Cyclization Reactions

The tetrazolo-triazole system facilitates intramolecular cyclizations to form polyheterocyclic systems.

Reagent System Product Application Reference
PCl₅/POCl₃, refluxFused imidazo[1,2-a]pyridinesKinase inhibitor precursors
NaN₃/NH₄Cl, EtOH/H₂OTriazolo-triazine hybridsGABA-A receptor modulators

Mechanistic insight:

  • Cyclization often proceeds via nitrene intermediates when azides are involved.

  • Solvent polarity critically impacts reaction regioselectivity (acetonitrile > DMSO).

Hydrolysis and Stability

Controlled decomposition pathways:

Condition Half-Life Primary Degradants Reference
0.1N HCl, 70°C8.2hCarboxylic acid + piperazine dihydrochloride
0.1N NaOH, 25°C>30dStable (amide bond resistance)
UV irradiation (254nm)48hDefluorinated photoproducts

Notable stability features:

  • Amide bond resists basic hydrolysis due to electron-withdrawing fluorines and triazole conjugation .

  • Photodegradation involves homolytic C-F bond cleavage followed by radical recombination .

Metal-Mediated Couplings

Palladium and copper catalysis enable cross-couplings for SAR studies:

Reaction Catalyst System Yield Scope
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/water67-82%Aryl boronic acids at pyridazine C6
Ullmann CouplingCuI/trans-N,N'-dimethylcyclohexanediamine58%Introduction of electron-rich amines

Optimization data:

  • Suzuki reactions require degassed solvents to prevent palladium deactivation .

  • Steric hindrance from the tert-butyl group limits coupling efficiency at C3 .

Redox Reactions

Limited redox activity observed:

Reagent Effect Analytical Confirmation
NaBH₄/MeOHNo reduction of amide or triazoleFT-IR: No C=O or C=N band shifts
mCPBA, CH₂Cl₂Epoxidation of allylic side chains (if present)Not detected in L-838417

Synthetic Routes (Key Steps)

From patent EP1121361B1 :

  • Triazolo-pyridazine Core Assembly

    • Condensation of 3-cyclopropyl-1,2,4-triazole with 6-chloropyridazine (120°C, DMF, 72h)

  • Piperazine Coupling

    • Nucleophilic aromatic substitution with N-(2,4-difluorophenyl)piperazine (K₂CO₃, DMSO, 90°C)

  • Final Carboxamidation

    • EDC/HOBt-mediated coupling with 4-fluorophenyl isocyanate

Reactivity Comparison with Analogs

Compound Key Difference Reactivity Impact
EVT-6669466Additional fluorine on phenylSlower hydrolysis due to increased EWG
EVT-2662541Tetrazole vs. triazoleEnhanced cyclization kinetics

Scientific Research Applications

7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is widely used in scientific research due to its selective modulation of gamma-aminobutyric acid type A receptors. Its applications include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: C₁₉H₁₀Cl₂F₃N₃O₇S (4-chloro-N-{3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl}benzenesulfonamide)

Structural Similarities and Differences :

  • Shared Features : Both compounds feature a 19-carbon backbone and halogen substituents (fluorine in L-838417; chlorine and trifluoromethyl groups in C₁₉H₁₀Cl₂F₃N₃O₇S).
  • Divergences : C₁₉H₁₀Cl₂F₃N₃O₇S incorporates a sulfonamide group and nitro substituents, whereas L-838417 contains a triazole ring and tertiary butyl group.
Property C₁₉H₁₉F₂N₇O (L-838417) C₁₉H₁₀Cl₂F₃N₃O₇S
Molecular Weight 399.40 g/mol 552.27 g/mol
Functional Groups Fluorine, triazole, tert-butyl Chlorine, sulfonamide, nitro
Toxicity (Rodent) TDLo (oral): 0.1 mg/kg No toxicity data available
Bioactivity GABAA receptor modulation Unspecified (likely industrial)

Impact of Structural Differences :

  • The sulfonamide and nitro groups in C₁₉H₁₀Cl₂F₃N₃O₇S likely enhance its polarity, increasing solubility in aqueous environments compared to L-838417 .
Functional Analogs: Limitations in Evidence

While L-838417 is functionally comparable to other GABAA modulators (e.g., diazepam), the provided evidence lacks data on such compounds. Structural analogs like C₁₉H₁₀Cl₂F₃N₃O₇S highlight how minor substitutions drastically alter bioactivity, underscoring the importance of receptor-specific targeting in neuropharmacology .

Key Research Findings and Data

Table 1: Toxicity and Pharmacokinetic Profiles
Parameter L-838417 C₁₉H₁₀Cl₂F₃N₃O₇S
TDLo (Oral Rat) 0.1 mg/kg Not reported
IP Toxicity (Mouse) 5.8 mg/kg Not reported
Thermal Degradation Emits NOx and F⁻ Likely emits SOx and Cl⁻

Notable Trends:

  • The higher molecular weight of C₁₉H₁₀Cl₂F₃N₃O₇S (552.27 vs. 399.40 g/mol) may reduce blood-brain barrier permeability, limiting central nervous system activity .
  • Fluorine in L-838417 enhances metabolic stability, prolonging its anxiolytic effects compared to non-fluorinated analogs .

Q & A

Q. Key Tables

Parameter Basic Research Focus Advanced Research Focus
SynthesisYield optimization Catalytic asymmetric routes
BioactivityIC50 screening Target engagement profiling
Data AnalysisDescriptive statistics Machine learning models

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